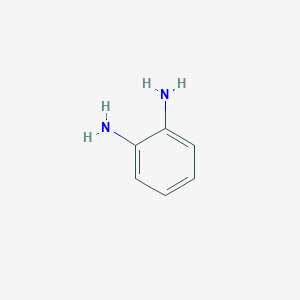

o-Phenylenediamine

Descripción general

Descripción

o-Phenylenediamine (OPD, C₆H₄(NH₂)₂) is an aromatic diamine with two amine groups in the ortho position of the benzene ring. It is a white to light brown crystalline solid with a molecular weight of 108.14 g/mol. OPD is a versatile precursor in organic synthesis, particularly in the preparation of heterocyclic compounds such as benzimidazoles, quinoxalines, and Schiff bases . Its reactivity stems from the proximity of the two amine groups, enabling cyclocondensation reactions with carbonyl compounds (e.g., aldehydes, ketones, and carboxylic acids) to form fused nitrogen-containing heterocycles .

Key applications include:

- Benzimidazole Synthesis: OPD reacts with aldehydes under mild conditions (e.g., using LaCl₃ as a catalyst) to yield benzimidazoles, which are critical in pharmaceuticals (e.g., antiviral agents) and materials science .

- Carbon Quantum Dots (CQDs): Solvothermal treatment of OPD produces nitrogen-doped CQDs with tunable optical properties for bioimaging and antibacterial applications .

- Schiff Base Ligands: Unsymmetrical Schiff bases derived from OPD are used in coordination chemistry and catalysis due to their flexible electronic and steric properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Reduction of o-Nitroaniline: One common method involves the reduction of o-nitroaniline using zinc powder in ethanol, followed by purification of the diamine as the hydrochloride salt.

Ammoniation of o-Nitrochlorobenzene: Another method involves treating o-nitrochlorobenzene with ammonia at high pressure and temperature to produce o-nitroaniline, which is then reduced.

Catalytic Hydrogenation: A process involving the nitration of 1,4-dichlorobenzene to give 2,5-dichloronitrobenzene, which is then reacted with aqueous ammonium hydroxide and subjected to catalytic hydrogenation.

Industrial Production Methods: Industrial production often involves the reduction of o-nitroaniline using hydrogen in the presence of a catalyst. This method is efficient and yields high purity o-phenylenediamine .

Análisis De Reacciones Químicas

Oxidative Reactions

OPD undergoes oxidation to form dimeric and polymeric products, influenced by reaction conditions:

Dimerization to 2,3-Diaminophenazine (DAP)

In horseradish peroxidase (HRP) or gold nanoparticle (AuNP)-catalyzed systems, OPD oxidizes to DAP () via a two-step mechanism:

-

Deprotonation of amino groups to form imide radicals.

Key Variables Affecting DAP Yield

Polymerization to Poly-o-Phenylenediamine (PolyOPD)

AuNP-catalyzed oxidation of OPD produces PolyOPDs, identified via:

-

UV-Vis Spectroscopy : Nonmonotonic extinction transitions at 425 nm due to scattering .

-

FT-IR : Peaks at 1630 cm⁻¹ (C=N) and 1530 cm⁻¹ (C-C aromatic) .

Phase Analysis of Oxidation

| Phase | Observation | Cause |

|---|---|---|

| 1 | Rapid increase at 425 nm | DAP formation |

| 2 | Decrease at 425 nm; increase >600 nm | PolyOPD scattering |

| 3 | Broad extinction rise (350–700 nm) | PolyOPD accumulation |

Condensation with Carbonyl Compounds

OPD reacts with aldehydes/ketones to form benzimidazoles or quinoxalines:

Thermal Cleavage with Ketones

Heating OPD with ketones (e.g., cyclohexanone) produces 2-alkylbenzimidazoles and alkanes via elimination of the more substituted group :

Diazotization and Cyclization

Diazotization of one amino group forms benzotriazole irreversibly :

-

Diazotization:

-

Cyclization:

Mechanistic Insight :

-

The diazonium intermediate is high-energy, making the reverse reaction thermodynamically unfavorable .

-

Substituents (e.g., halogens) on OPD do not hinder diazotization but alter product substituents .

Reactions with Ethoxymethylene Compounds

OPD reacts with ethoxymethylene malononitrile (7a) to form 2-((2-aminophenylamino)methylene)malononitrile (8a), which cyclizes to benzimidazole (9) under specific conditions :

Reaction Pathway :

-

Condensation:

-

Cyclization:

Yield Optimization

| Compound | Reaction Time | Yield (%) |

|---|---|---|

| 8a | 5 min | 56 |

| 9 | 3 h | 89 |

Polymerization Kinetics

Oxidative polymerization in HCl with K₂Cr₂O₇ follows Arrhenius kinetics :

-

Activation Energy : (calculated from vs. ).

-

Rate Increase : Elevated temperatures (5–15°C) raise initial reaction rates by 40–60%.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Polymer Science

Polymer Production

OPD is extensively used as a curing agent in the formulation of polyurethane and epoxy resins. Its incorporation enhances the mechanical properties and thermal stability of these materials, making them suitable for demanding applications in construction and automotive industries. The polymerization process often involves the synthesis of poly(o-phenylenediamine) (POPD), which exhibits unique electrical and optical properties. For instance, ultrasound-assisted synthesis has been shown to improve the photophysical characteristics of POPD when doped with various dyes such as Acid Orange and Rhodamine-6G, enhancing its application in sensors and imaging technologies .

Table 1: Properties of Poly(this compound)

| Property | Value |

|---|---|

| Electrical Conductivity | High |

| Thermal Stability | Excellent |

| Photophysical Properties | Tunable via doping |

Analytical Chemistry

OPD serves as a crucial reagent in analytical chemistry, particularly for detecting metal ions. Its ability to form stable complexes with metals makes it valuable for colorimetric assays. For example, OPD has been utilized as a fluorescent probe for detecting Ce(IV) ions based on its oxidative activity . This application is significant in environmental monitoring and industrial processes.

Case Study: Detection of Heavy Metals

In a study focused on the detection of Cr(6+) ions, OPD-based sensors demonstrated a remarkable sensitivity with a detection limit as low as . This highlights OPD's potential in environmental applications where trace metal detection is critical .

Dyes and Pigments

OPD is instrumental in the production of azo dyes, which are widely used in textiles, inks, and food coloring due to their vibrant colors and stability. The synthesis of these dyes often involves diazotization reactions where OPD acts as an intermediate compound.

Table 2: Common Azo Dyes Derived from this compound

| Dye Name | Application Area |

|---|---|

| Direct Red 28 | Textiles |

| Acid Orange 7 | Food Coloring |

| Reactive Yellow 145 | Paper Industry |

Pharmaceutical Applications

In pharmaceuticals, OPD is utilized in the synthesis of various bioactive compounds, including benzimidazole derivatives that are essential structural units in many drugs. These derivatives have shown efficacy against several health conditions, including cancer and bacterial infections .

Case Study: Benzimidazole Synthesis

Research has demonstrated that supported gold nanoparticles can catalyze the selective reaction between OPD and aldehydes to produce benzimidazoles efficiently. This method not only enhances yield but also reduces reaction times significantly .

Biomedical Applications

Recent advancements have explored the use of OPD in drug delivery systems (DDS). Its polymeric forms can be engineered to achieve controlled release profiles for therapeutic agents. Studies indicate that OPD-based materials exhibit favorable biocompatibility and can be tailored for specific drug delivery applications .

Table 3: Characteristics of OPD-Based Drug Delivery Systems

| Feature | Description |

|---|---|

| Biocompatibility | High |

| Release Profile | Controlled |

| Targeted Delivery | Possible |

Mecanismo De Acción

o-Phenylenediamine is similar to its isomers m-phenylenediamine and p-phenylenediamine. its unique ortho-positioned amine groups make it particularly useful for the synthesis of benzimidazoles and benzotriazoles . The other isomers, m-phenylenediamine and p-phenylenediamine, have different applications and reactivity due to the different positions of the amine groups .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural isomers of OPD—m-phenylenediamine (MPD, meta-substituted) and p-phenylenediamine (PPD, para-substituted)—exhibit distinct chemical behaviors and applications. A comparative analysis is provided below:

Structural and Reactivity Differences

Key Research Findings

- Reaction Efficiency : OPD reacts with aldehydes in acetonitrile (room temperature, LaCl₃ catalyst) to produce benzimidazoles in >80% yield, outperforming MPD and PPD in cyclization efficiency .

- Optical Tuning : Copolymerization of OPD with pyrrole in methylene blue alters fluorescence properties, enabling applications in optoelectronics .

- Biological Activity : Halogenated OPD derivatives exhibit inhibitory effects on protein kinase CK2, a target in cancer therapy .

Actividad Biológica

o-Phenylenediamine (OPD) is a versatile organic compound that has garnered attention for its diverse biological activities, including antibacterial, antitumor, and catalytic properties. This article explores the biological activity of OPD, highlighting key research findings, case studies, and relevant data.

OPD is an aromatic diamine with the formula CHN. It serves as a precursor for various chemical syntheses, including the production of dyes and polymers. Recent studies have reported the synthesis of dye-modified oligomers incorporating OPD, which exhibit enhanced fluorescence properties compared to their non-modified counterparts . The ability of OPD to form Schiff bases through reactions with aldehydes has been leveraged in developing compounds with significant biological activities .

Antibacterial Activity

Research indicates that OPD derivatives possess notable antibacterial properties. A study evaluated the antibacterial efficacy of several OPD-derived Schiff bases against Staphylococcus aureus, revealing that specific derivatives exhibited strong inhibitory effects. For instance, a salicylaldehyde-OPD Schiff base demonstrated significant inhibition of S. aureus growth and altered the expression of virulence genes such as hla, sbi, and mecA at sublethal concentrations .

Table 1: Antibacterial Activity of OPD Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | IC50 (μmol/L) |

|---|---|---|---|

| Salicylaldehyde-OPD Schiff Base | S. aureus | 15 | 50 |

| Other OPD Derivatives | Various Gram-positive | Varies | Varies |

Antitumor Activity

In addition to its antibacterial effects, OPD has been investigated for its antitumor potential. A specific derivative, salicylaldehyde-OPD Schiff base, was found to inhibit the proliferation of leukemia cell lines K562 and HEL with IC50 values of 11.95 ± 2.36 μmol/L and 9.72 ± 2.56 μmol/L, respectively . The mechanism involves inducing apoptosis and affecting cell cycle distribution in these cancer cells.

Case Study: Antitumor Efficacy

In a controlled study, researchers treated leukemia cell lines with varying concentrations of the salicylaldehyde-OPD Schiff base. The results indicated a dose-dependent response in cell viability, with significant reductions observed at higher concentrations. This suggests that OPD derivatives could be developed as potential therapeutic agents against certain types of cancer.

Catalytic Activity

OPD is also recognized for its catalytic properties, particularly in colorimetric assays where it acts as a signaling agent through oxidative dimerization. This property has been utilized in various biosensing applications, including the detection of phenylalanine in phenylketonuria (PKU) diagnostics . The enzymatic oxidation of OPD can be catalyzed by various enzymes, enhancing its utility in biochemical assays.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for o-phenylenediamine, and how do their efficiencies compare?

this compound is synthesized via methods such as catalytic hydrogenation of o-chloronitrobenzene, ammoniation of o-dichlorobenzene, and sulfidation. Catalytic hydrogenation is widely used due to its moderate reaction conditions (e.g., 80–100°C, H₂ pressure) and yields >85% . Comparatively, ammoniation requires higher temperatures (>150°C) and produces lower yields (60–75%) due to side reactions. Researchers should optimize catalysts (e.g., Raney Ni or Pd/C) and solvent systems (e.g., ethanol/water mixtures) to suppress dehalogenation byproducts .

Q. How can this compound be safely handled in laboratory settings?

this compound is a skin sensitizer and suspected carcinogen (Hazard Classifications: Acute Tox. 3 Oral, 4 Dermal/Inhalation; WGK 3). Use PPE (EN 374 gloves, EN 166 face shields), avoid dust generation, and store at 2–30°C . For spills, neutralize with water spray (not compressed air) and collect contaminated material in sealed containers. Environmental release must be prevented due to aquatic toxicity (LC₅₀ < 1 mg/L for fish) .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

HPLC (C18 column, UV detection at 254 nm) and GC (DB-5MS column, electron ionization) are standard methods. For trace analysis in biological samples, derivatization with salicylaldehyde improves sensitivity (LOD: 0.1 ppm) . Fluorescence assays using carbon dots and Cu²⁺-catalyzed oxidation of this compound achieve ratiometric detection (linear range: 0.5–50 μM) with minimal interference from analogs like m-phenylenediamine .

Advanced Research Questions

Q. How do reaction conditions influence the synthesis of benzimidazoles from this compound?

In the Phillips-Ladenburg reaction, condensation with carboxylic acids (e.g., salicylic acid) at 80–90°C using NH₄Cl in ethanol yields 72–90% benzimidazoles. Key factors:

- Acid substituents : Electron-withdrawing groups (e.g., nitro) reduce cyclization efficiency by 15–20% due to steric hindrance.

- Catalyst loading : Excess NH₄Cl (>10 mol%) promotes side reactions (e.g., dimerization), lowering yields by 8–12% .

- Solvent polarity : Ethanol outperforms DMF or THF by stabilizing intermediates via hydrogen bonding .

Q. What mechanistic insights explain the exothermic degradation of this compound in Fe³⁺/H₂O₂ systems?

In quasi-Fenton systems, degradation follows pseudo-first-order kinetics. Exothermicity (Δt up to 7.2°C) arises from:

- Radical reactions: •OH and HO₂• radicals oxidize this compound (k = 2.1 × 10⁹ M⁻¹s⁻¹), releasing 210–250 kJ/mol.

- Autocatalytic pathways: Fe³⁺ regeneration via H₂O₂ disproportionation accelerates temperature rise (activation energy: 45 kJ/mol).

Optimal conditions: [H₂O₂] = 0.1 M, [Fe³⁺] = 5 mM, pH 3.0, achieving 93.45% COD removal .

Q. How do metal salts modulate the electrochemical polymerization of this compound?

Adding Cu(NO₃)₂ or AgNO₃ during electropolymerization (cyclic voltammetry, 0.1–0.8 V vs. SCE) enhances conductivity and morphology:

- Cu²⁺ : Forms coordination complexes with amine groups, yielding fibrous poly(this compound) with 10× higher conductivity (0.8 S/cm) vs. metal-free polymers.

- Ag⁺ : Induces spherical nanoparticle incorporation, improving catalytic activity (e.g., 95% sensitivity for CA 15-3 biosensing at 0.1–200 U/mL) .

Q. Data Contradiction Analysis

Q. Why do reported yields for benzimidazole synthesis vary across studies?

Discrepancies arise from:

- Substrate purity : this compound contaminated with m-isomers (≥2%) reduces yields by 10–15% .

- Reaction monitoring : HPLC vs. NMR quantification can overestimate yields by 5–8% due to unreacted intermediates .

- Catalyst deactivation : Pd/C catalysts lose 20–30% activity after 3 cycles due to sulfur poisoning .

Q. How can conflicting results on this compound’s electrochemical properties be resolved?

Variations in redox potentials (reported from 0.25–0.45 V vs. Ag/AgCl) stem from:

- pH effects : Protonation of amine groups shifts E° by 60 mV per pH unit.

- Polymer morphology : Fibrous vs. granular structures alter charge transfer resistance (Rct: 50–200 Ω) .

Standardize measurements using buffered electrolytes (e.g., PBS pH 7.4) and controlled scan rates (10–50 mV/s) .

Q. Methodological Recommendations

- Synthetic optimization : Use Design of Experiments (DoE) to balance factors like temperature, catalyst loading, and solvent ratio .

- Toxicity mitigation : Replace this compound with less hazardous analogs (e.g., 2,3-diaminonaphthalene) in biosensing applications .

- Data validation : Cross-reference spectral data (FTIR, MS) with databases like SciFinder to confirm compound identity .

Propiedades

IUPAC Name |

benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYOCULIXLDCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2, Array | |

| Record name | 1,2-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1441 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25667-98-5, 615-28-1 (di-hydrochloride) | |

| Record name | Poly(o-phenylenediamine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25667-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3025881 | |

| Record name | 1,2-Phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-phenylenediamine appears as colorless monoclinic crystals if pure; technical grade brownish-yellow crystals or a sandy brown solid. Used in manufacture of dyes, photography, organic synthesis., Other Solid, Colorless to brownish-yellow solid that darkens on exposure to light and air; [CHEMINFO], BROWN-TO-YELLOW CRYSTALS. TURNS DARK ON EXPOSURE TO LIGHT., Colorless monoclinic crystals if pure; technical grade brownish-yellow crystals or a sandy brown solid. | |

| Record name | 1,2-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1666 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1441 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-PHENYLENEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/758 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

493 to 496 °F at 760 mmHg (NTP, 1992), 257 °C, 256-258 °C, 493-496 °F | |

| Record name | 1,2-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1441 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-PHENYLENEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/758 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

313 °F (NFPA, 2010), 313 °F; 156 °C (Closed cup), 156 °C c.c., 313 °F | |

| Record name | 1,2-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1441 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-PHENYLENEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/758 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Because of ... limited solubility in cold water/o-phenylenediamine/ can be recrystalized from water, Freely soluble in alcohol, chloroform, ether, Soluble in water, ethyl ether, benzene, chloroform; very soluble in ethanol, In water, 4.07X10+4 mg/L at 35 °C, Solubility in water, g/100ml at 35 °C: 0.4 | |

| Record name | 1,2-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1441 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.73 | |

| Record name | o-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1441 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.06X10-3 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.0013 | |

| Record name | O-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1441 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Brownish-yellow leaflets from water; plates from chloroform, Tan crystals or leaflets from water, White crystalline solid when pure | |

CAS No. |

95-54-5 | |

| Record name | 1,2-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-PHENYLENEDIAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B713N8Q0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1441 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-PHENYLENEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/758 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

216 to 219 °F (NTP, 1992), 219 °F, 102.1 °C, 103-104 °C, 216-219 °F | |

| Record name | 1,2-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1666 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1441 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-PHENYLENEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/758 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.